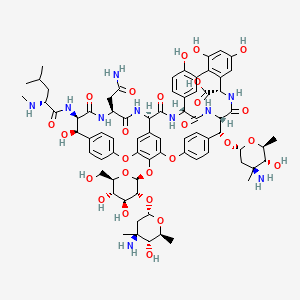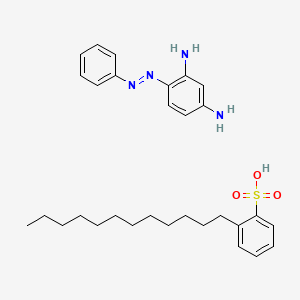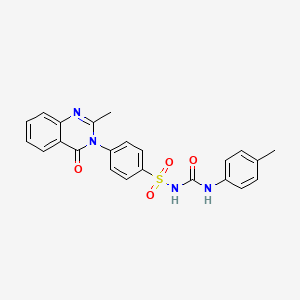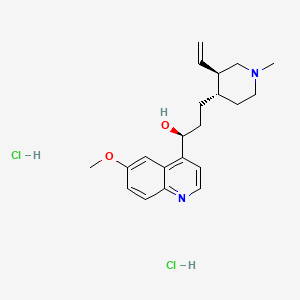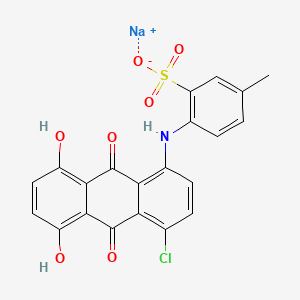
Benzenesulfonic acid, 2-((4-chloro-9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1-anthracenyl)amino)-5-methyl-, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid, 2-((4-chloro-9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1-anthracenyl)amino)-5-methyl-, sodium salt is a complex organic compound It is characterized by the presence of a benzenesulfonic acid group, a chlorinated anthracene derivative, and a sodium salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the chlorination of anthracene, sulfonation of benzene, and subsequent coupling reactions. The reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures. The use of automated systems and advanced analytical techniques would be essential to monitor the reaction progress and ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone groups back to hydroquinones.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions would vary depending on the desired transformation, including temperature, solvent, and pH control.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the anthracene moiety would yield quinones, while substitution reactions could produce a variety of sulfonated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a reagent or intermediate in the synthesis of other complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable tool in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of sulfonated anthracene derivatives on biological systems. Its interactions with proteins, nucleic acids, and other biomolecules can provide insights into its potential therapeutic applications.
Medicine
In medicine, this compound could be investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets may make it useful in the treatment of certain diseases.
Industry
In industry, this compound may be used in the production of dyes, pigments, and other specialty chemicals. Its unique properties can enhance the performance and stability of these products.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The pathways involved could include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other sulfonated anthracene derivatives, such as:
- Benzenesulfonic acid, 2-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1-anthracenyl)amino)-5-methyl-, sodium salt
- Benzenesulfonic acid, 2-((4-bromo-9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1-anthracenyl)amino)-5-methyl-, sodium salt
Uniqueness
The uniqueness of Benzenesulfonic acid, 2-((4-chloro-9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1-anthracenyl)amino)-5-methyl-, sodium salt lies in its specific substitution pattern and the presence of the chlorine atom
Propiedades
Número CAS |
69657-96-1 |
|---|---|
Fórmula molecular |
C21H13ClNNaO7S |
Peso molecular |
481.8 g/mol |
Nombre IUPAC |
sodium;2-[(4-chloro-5,8-dihydroxy-9,10-dioxoanthracen-1-yl)amino]-5-methylbenzenesulfonate |
InChI |
InChI=1S/C21H14ClNO7S.Na/c1-9-2-4-11(15(8-9)31(28,29)30)23-12-5-3-10(22)16-17(12)21(27)19-14(25)7-6-13(24)18(19)20(16)26;/h2-8,23-25H,1H3,(H,28,29,30);/q;+1/p-1 |
Clave InChI |
RLCSZHFWZMACQS-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)Cl)C(=O)C4=C(C=CC(=C4C3=O)O)O)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


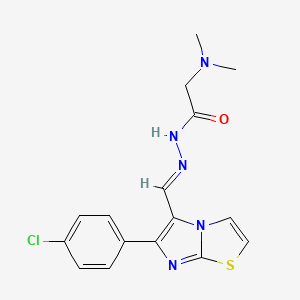
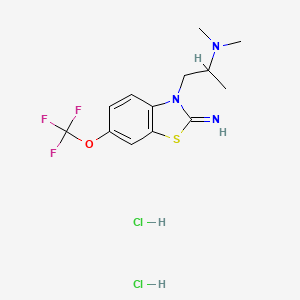
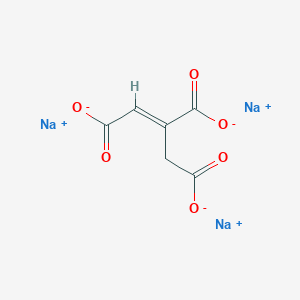
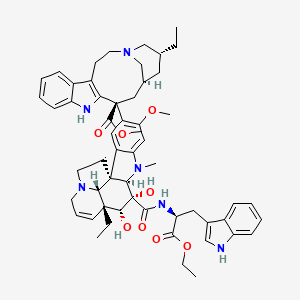
![4-[(1R,2R)-2-(4-benzhydrylpiperazin-1-yl)-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12763140.png)
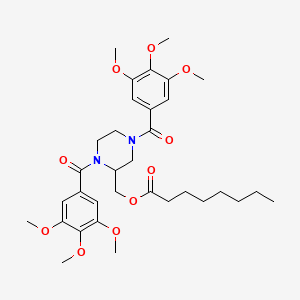
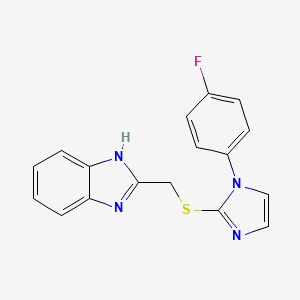
![2-[[4-[Butyl(2-hydroxyethyl)amino]-2-methylphenyl]azo]-5-nitrobenzene-1,3-dicarbonitrile](/img/structure/B12763147.png)
